molecular formula C12H9NO B1590287 5H-[1]benzopyrano[2,3-b]pyridine CAS No. 261-27-8

5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1590287
CAS RN: 261-27-8
M. Wt: 183.21 g/mol
InChI Key: MXIYRNSRKGMBLQ-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

A mixture of 10 g of 5-hydroxy-5H-[1]benzopyrano[2,3-b]pyridine, 100 ml of isopropyl alcohol and 10 ml of 20% hydrochloric acid in isopropyl alcohol is refluxed for 3 hours. The reaction mixture is allowed to stand overnight, and then the isopropyl alcohol is removed by distillation under reduced pressure. An aqueous potassium carbonate solution is added to the residue, and the mixture is extracted with chloroform. The chloroform layer is dried, and the chloroform is distilled off. The residue is recrystallized from isopropyl ether or carbon tetrachloride to give 7.5 g of 5H-[1]benzopyrano[2,3-b]pyridine as white crystals melting at 87°-88°C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][CH:14]=[CH:15][C:3]1=2.Cl>C(O)(C)C>[N:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[CH2:2][C:3]3[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=3[O:5][C:6]=12

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1C2=C(OC3=NC=CC=C31)C=CC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the isopropyl alcohol is removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous potassium carbonate solution is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropyl ether or carbon tetrachloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C2C(=CC=C1)CC1=C(O2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.